methyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate
Description
Methyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate is a heterocyclic compound featuring a fused purine-triazine core. Its structure includes a phenyl group at position 3, methyl substituents at positions 7 and 9, and a methyl ester functional group at the acetoxy side chain. The ester group enhances lipophilicity, which may influence bioavailability and membrane permeability compared to carboxylic acid analogs.
Properties
IUPAC Name |
methyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O4/c1-21-15-14(16(26)22(2)18(21)27)23-9-12(11-7-5-4-6-8-11)20-24(17(23)19-15)10-13(25)28-3/h4-8H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSZDHLHLYEUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC(=O)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate is a complex organic compound belonging to the purine derivative family. Its unique structure and functional groups suggest potential biological activities that warrant detailed exploration.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 382.4 g/mol. The structure includes a purine-triazine fused ring system with various substituents that may influence its biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazine derivatives, including this compound. The compound has been shown to induce apoptosis in cancer cell lines through various mechanisms:
- Caspase Activation : The compound promotes apoptosis via caspases 3, 8, and 9 activation. This was demonstrated in studies where cell lines such as MCF-7 and MDA-MB-231 were treated with the compound, resulting in significant increases in apoptotic markers .
- Cytotoxicity : In vitro assays indicate that this compound exhibits cytotoxic effects stronger than conventional chemotherapeutics like cisplatin. The MTT assay results showed significant growth inhibition in tumor cell lines while sparing normal cells .
The proposed mechanisms through which this compound exerts its effects include:
- Enzyme Interaction : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
- Gene Expression Modulation : It potentially influences gene expression related to apoptosis and cell cycle regulation.
- Receptor Binding : Interaction with specific receptors could modulate signaling pathways critical for cancer cell survival .
Antimicrobial Properties
In addition to its anticancer activity, the compound has shown promising antimicrobial properties. Research indicates that derivatives of triazine compounds often exhibit antibacterial and antiviral activities. For example:
- Antibacterial Activity : Some derivatives have been tested against various bacterial strains with notable effectiveness. This suggests that this compound may possess similar properties worthy of further investigation .
Research Findings and Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between methyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate and related compounds:
Key Observations:
Core Heterocycle: The target compound and ’s derivative share a fused purino-triazine core, while ’s compound is based on a simpler 1,3,5-triazine scaffold. The fused core in the target compound may enhance π-π stacking interactions in biological targets compared to monocyclic triazines .
The methyl ester in the target compound vs. the carboxylic acid in ’s derivative impacts solubility. Esters are typically more lipophilic, favoring passive diffusion through cell membranes, while acids may form salts for improved aqueous solubility .
Synthetic Complexity: ’s compound employs a stepwise triazine functionalization using DIPEA at low temperatures (-35°C), suggesting sensitivity to reaction conditions. In contrast, fused purino-triazines like the target compound likely require multi-step cyclization reactions, though specific synthetic details are unavailable in the provided evidence .
Pharmacological and Physicochemical Implications
- Lipophilicity : The target compound’s methyl ester (LogP ~2.5 estimated) is more lipophilic than ’s carboxylic acid (LogP ~1.8), which may enhance blood-brain barrier penetration but reduce renal clearance .
- In contrast, ’s carboxylic acid is metabolically stable but may require prodrug strategies for oral bioavailability .
- Target Selectivity: The phenyl group in the target compound could confer selectivity toward kinases with aromatic binding pockets, whereas ’s phenoxy-triazine derivatives might target unrelated pathways, such as phosphatase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
